molecular formula C8H3Cl3N2 B1600359 2,6,7-Trichloroquinoxaline CAS No. 41213-31-4

2,6,7-Trichloroquinoxaline

Cat. No. B1600359
CAS RN: 41213-31-4
M. Wt: 233.5 g/mol
InChI Key: WKHZLRADDUHIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7-Trichloroquinoxaline is a chemical compound with the molecular formula C8H3Cl3N2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

The synthesis of 2,6,7-Trichloroquinoxaline involves the reaction of sodium hydride in N,N-dimethylformamide with p-dimethylaminobenzenesulfonamide. After stirring for an hour, solid 2,6,7-trichloroquinoxaline is added. The reaction mixture is stirred overnight, then poured into excess pH 4.0 buffer and extracted with ethyl acetate. The extract is washed with water, brine, and dried over sodium sulfate. Filtration and evaporation yield a solid which is purified by silica gel flash chromatography .


Molecular Structure Analysis

The molecular structure of 2,6,7-Trichloroquinoxaline consists of a benzene ring fused to a pyrazine 1,4-dioxide ring . The InChI code for this compound is 1S/C8H3Cl3N2/c9-4-1-6-7 (2-5 (4)10)13-8 (11)3-12-6/h1-3H .


Physical And Chemical Properties Analysis

2,6,7-Trichloroquinoxaline is a powder with a melting point of 147-148°C . It has a molecular weight of 233.48 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Antiviral Research

Recent studies have highlighted the potential of chloroquine, a drug closely related to quinoxaline derivatives, in the treatment of viral infections like COVID-19. This indicates a promising avenue for the use of 2,6,7-Trichloroquinoxaline in antiviral research, especially considering its structural similarities and potential biochemical interactions (Touret & de Lamballerie, 2020).

Anti-Tuberculosis Applications

Quinoxaline derivatives have been explored for their efficacy against tuberculosis. Studies have synthesized and evaluated various quinoxaline-1,4-dioxide derivatives, showing promising results against the Mycobacterium tuberculosis H37Rv strain. These findings suggest that 2,6,7-Trichloroquinoxaline could be a valuable compound in developing new anti-tuberculosis drugs (Srinivasarao et al., 2020).

Antimicrobial and Antibacterial Activities

Various studies have synthesized new sulfonylquinoxaline derivatives and evaluated their antibacterial and antifungal activities. These compounds, which include structures related to 2,6,7-Trichloroquinoxaline, have shown effectiveness against Gram-positive and Gram-negative bacteria and fungi. This suggests the potential of 2,6,7-Trichloroquinoxaline as a basis for developing new antimicrobial agents (Ammar et al., 2020).

Safety And Hazards

2,6,7-Trichloroquinoxaline is associated with several hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6,7-trichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHZLRADDUHIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434557
Record name 2,6,7-trichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trichloroquinoxaline

CAS RN

41213-31-4
Record name 2,6,7-trichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,7-trichloroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (50 ml) and phosphorus pentachloride (10 g) were added to 6,7-dichloro-2-hydroxyquinoxaline (6.6 g) and the mixture was stirred for a period of 1 hour. The mixture was then poured onto ice and the precipitate collected by filtration to give 2,6,7-trichloroquinoxaline, mp 137° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,7-Trichloroquinoxaline
Reactant of Route 2
2,6,7-Trichloroquinoxaline
Reactant of Route 3
Reactant of Route 3
2,6,7-Trichloroquinoxaline
Reactant of Route 4
Reactant of Route 4
2,6,7-Trichloroquinoxaline
Reactant of Route 5
2,6,7-Trichloroquinoxaline
Reactant of Route 6
2,6,7-Trichloroquinoxaline

Citations

For This Compound
6
Citations
LA McQuaid, ECR Smith, KK South… - Journal of medicinal …, 1992 - ACS Publications
As part of our program aimed at the development of potent excitatory amino acid antagonists, we synthesized and evaluated a series of substituted l, 2, 4-triazolo [4, 3-o] quinoxalin-4 (…
Number of citations: 83 pubs.acs.org
RM Acheson - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 2 : 6 : 7-Trichloroquinoxaline, which yielded the corresponding 2-aminoquinoxalines from the appropriate amines, was prepared from 1 : 2-diamino-4 : 5-dichlorobenzene by a four-…
Number of citations: 3 pubs.rsc.org
G Sakata, K Makino - Chemistry letters, 1984 - journal.csj.jp
Facile regioselective synthesis of 2,6-dichloroquinoxaline and 2-chloro-6-iodoquinoxaline is described. Electrophilic substitution reaction of 2(1H)-quinoxalinone with chloride and …
Number of citations: 20 www.journal.csj.jp
AJ Thompson, MHP Verheij… - …, 2013 - Wiley Online Library
Until recently, discriminating between homomeric 5‐HT 3 A and heteromeric 5‐HT 3 AB receptors was only possible with ligands that bind in the receptor pore. This study describes the …
MY Chu-Moyer, WE Ballinger, DA Beebe… - Journal of medicinal …, 2002 - ACS Publications
Optimization of a previously disclosed sorbitol dehydrogenase inhibitor (SDI, II) for potency and duration of action was achieved by replacing the metabolically labile N,N-…
Number of citations: 68 pubs.acs.org
JJ Li, KG Carson, BK Trivedi, WS Yue, Q Ye… - Bioorganic & medicinal …, 2003 - Elsevier
Interleukin-8 modulation is implicated in many inflammatory and cancer diseases. Starting from a mass-screening hit, the synthesis and structure–activity relationship of 2-amino-3-…
Number of citations: 57 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.